molecular formula C19H20FNO4S B2651762 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide CAS No. 879949-57-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide

Cat. No. B2651762
CAS RN: 879949-57-2
M. Wt: 377.43
InChI Key: FFYKJVXTKOUUSX-UHFFFAOYSA-N
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(3-methoxybenzyl)benzamide” is a complex organic compound. The name suggests that it contains a tetrahydrothiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom), which is fully saturated (tetrahydro-) and bears two oxygen atoms in a dioxo- configuration. The compound also contains a benzamide group and a methoxybenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate benzylamine with a carboxylic acid or acid chloride derivative of the tetrahydrothiophene. The exact details would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

Based on its name, this compound likely has a complex, multi-ring structure. The tetrahydrothiophene ring and the benzene rings in the benzamide and methoxybenzyl groups contribute to this complexity.


Chemical Reactions Analysis

As a complex organic molecule, “this compound” could potentially undergo a variety of chemical reactions. The presence of the amide group suggests that it could participate in reactions typical of amides, such as hydrolysis. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors influencing these properties could include its polarity, the presence of hydrogen bonding capabilities (from the amide group), and the steric effects of the bulky tetrahydrothiophene and benzyl groups.

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, its mechanism would depend on its structure and the specific biological targets it interacts with .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO4S/c1-25-16-6-4-5-14(11-16)12-21(15-9-10-26(23,24)13-15)19(22)17-7-2-3-8-18(17)20/h2-8,11,15H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYKJVXTKOUUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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